molecular formula C10H13F2NO B3030637 2-Butoxy-3,4-difluoroaniline CAS No. 935251-05-1

2-Butoxy-3,4-difluoroaniline

Cat. No.: B3030637
CAS No.: 935251-05-1
M. Wt: 201.21
InChI Key: SVSDYNGJRKOJBA-UHFFFAOYSA-N
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Description

2-Butoxy-3,4-difluoroaniline: is an organic compound with the molecular formula C10H13F2NO . It is characterized by the presence of a butoxy group attached to the second carbon of an aniline ring, which is further substituted with two fluorine atoms at the third and fourth positions. This compound is typically a light-red to brown liquid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-3,4-difluoroaniline can be achieved through several methods. One common approach involves the reaction of 3,4-difluoroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow methodologies to enhance yield and safety. For instance, the Balz-Schiemann reaction, which involves diazotization followed by fluorination, can be adapted to a continuous-flow process to improve efficiency and reduce the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-3,4-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butoxy-3,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-3,4-difluoroaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Butoxy-3,4-dichloroaniline
  • 2-Butoxy-3,4-dibromoaniline
  • 2-Butoxy-3,4-diiodoaniline

Comparison: Compared to its halogenated analogs, 2-Butoxy-3,4-difluoroaniline is unique due to the presence of fluorine atoms, which impart distinct electronic properties. Fluorine atoms are highly electronegative, which can influence the reactivity and stability of the compound. This makes this compound particularly useful in applications requiring specific electronic characteristics .

Properties

IUPAC Name

2-butoxy-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-2-3-6-14-10-8(13)5-4-7(11)9(10)12/h4-5H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDYNGJRKOJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697086
Record name 2-Butoxy-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935251-05-1
Record name 2-Butoxy-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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